molecular formula C18H31ClN2O2 B4400118 1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride

1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride

Cat. No. B4400118
M. Wt: 342.9 g/mol
InChI Key: UWXIWIVEPRAUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride, also known as Prazosin, is a medication primarily used to treat high blood pressure and symptoms of an enlarged prostate. However, its potential as a research tool has been explored in recent years due to its unique mechanism of action and biochemical effects.

Mechanism of Action

1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride selectively blocks alpha-1 adrenergic receptors, which are G protein-coupled receptors that are activated by norepinephrine and epinephrine. This receptor is found in various tissues such as the smooth muscle of blood vessels, urinary bladder, and prostate gland. By blocking this receptor, this compound causes vasodilation, relaxation of smooth muscle, and a decrease in blood pressure.
Biochemical and Physiological Effects
This compound’s effects on blood pressure and smooth muscle relaxation have been well-documented. However, recent studies have also explored its effects on other physiological systems such as the immune system and the central nervous system. This compound has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines. It has also been studied as a potential treatment for anxiety disorders and PTSD due to its ability to block the alpha-1 adrenergic receptor in the brain.

Advantages and Limitations for Lab Experiments

1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride’s selectivity for the alpha-1 adrenergic receptor makes it a valuable tool for studying the physiological effects of this receptor. However, its potency and efficacy can vary depending on the experimental conditions, and it may not be suitable for all research purposes. Additionally, this compound’s effects on other receptors and systems should be considered when interpreting experimental results.

Future Directions

There are several potential future directions for research involving 1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride. One area of interest is its potential as a treatment for drug addiction, particularly opioid addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and clinical trials are currently underway to explore its efficacy in humans. Additionally, this compound’s effects on the immune system and its potential as an anti-inflammatory agent warrant further investigation. Finally, the development of more selective and potent alpha-1 adrenergic receptor antagonists could lead to the discovery of new therapeutic targets for various conditions.

Scientific Research Applications

1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride has been used in various scientific studies due to its ability to selectively block alpha-1 adrenergic receptors. This receptor is involved in the regulation of blood pressure, smooth muscle contraction, and neurotransmitter release. This compound’s ability to block this receptor has been studied in the context of various conditions such as hypertension, anxiety disorders, PTSD, and drug addiction.

properties

IUPAC Name

1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-3-15-21-17-6-8-18(9-7-17)22-16-5-4-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXIWIVEPRAUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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